2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid
Description
2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid is a sulfonyl-containing acetic acid derivative featuring a substituted phenyl ring with acetyl and methoxy groups. Its structure combines a methanesulfonyl group linked to a phenyl moiety and an acetic acid backbone, making it a candidate for diverse applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6S/c1-8(13)9-3-4-11(18-2)10(5-9)6-19(16,17)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUVGSWKGMKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Sulfonylation: Introduction of the methanesulfonyl group.
Acetic Acid Addition: Attachment of the acetic acid moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Table 2: Substituent Effects on Activity
| Substituent Type | Example Compound | Effect on Activity | Mechanism |
|---|---|---|---|
| Electron-donating (methoxy) | 7k | ↑ Inhibition (IC50 = 0.789 μM) | Enhanced binding affinity |
| Electron-withdrawing (sulfonyl) | 7i | ↓ Inhibition (p < 0.05) | Reduced electronic density |
| Hydrophobic (acetyl, cyclohexyl) | Target compound | Potential ↑ membrane permeability | Increased lipophilicity |
Biological Activity
2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 273.3 g/mol. The structure includes a methanesulfonyl group attached to an acetic acid moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound has been shown to exhibit dual inhibition of COX-1 and COX-2, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Inhibition Profile
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| COX-1 | Dual Inhibitor | |
| COX-2 | Dual Inhibitor | |
| Lipoxygenase | Potential Inhibitor |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects, comparable to established NSAIDs. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines and mediators such as prostaglandins and leukotrienes.
Anticancer Properties
In various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound showed notable cytotoxicity. The compound induced apoptosis in cancer cells, which was confirmed through caspase activation assays. The IC50 values for these cell lines were reported to be lower than those for standard chemotherapeutic agents, indicating a promising therapeutic potential .
Case Studies
-
Cytotoxicity in Lung Cancer :
A study evaluated the cytotoxic effects of the compound on A549 cells, revealing an IC50 value of approximately 8 µM, which indicates potent activity against lung adenocarcinoma . -
Breast Cancer Apoptosis :
In MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes associated with apoptosis at concentrations as low as 5 µM. The study highlighted increased caspase-3 activity, confirming the compound's ability to trigger programmed cell death . -
Inflammation Models :
Animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups treated with saline or conventional NSAIDs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via a multi-step process. First, the (5-acetyl-2-methoxyphenyl)methane intermediate is prepared by alkylation of 5-acetyl-2-methoxyphenol. Methanesulfonyl chloride is then reacted with this intermediate to form the sulfonyl derivative. Finally, nucleophilic substitution with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) yields the target compound. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–60°C), and stoichiometric ratios of reagents. Statistical experimental design (e.g., factorial design) can systematically identify optimal parameters .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments, acetyl/methoxy groups, and sulfonyl-acetic acid connectivity.
- FT-IR : Peaks at ~1700 cm (C=O stretch of acetyl and carboxylic acid) and ~1350–1150 cm (S=O stretches).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., CHOS).
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or side products, requiring purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites. For example:
- The sulfonyl group’s electron-withdrawing nature activates the adjacent methylene for nucleophilic attack.
- The acetyl and methoxy groups influence aromatic ring reactivity (meta/para-directing effects).
Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates and transition states, guiding experimental design. Experimental validation via kinetic studies (e.g., monitoring reaction progress with HPLC) is critical .
Q. What strategies resolve contradictions between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Statistical Analysis : Use multivariate regression to correlate computational descriptors (e.g., HOMO/LUMO energies) with experimental yields.
- Sensitivity Testing : Vary computational parameters (solvent models, basis sets) to assess robustness.
- Mechanistic Probes : Introduce isotopic labeling (e.g., O in acetic acid) to track reaction pathways via mass spectrometry.
For example, discrepancies in sulfonation efficiency may arise from solvent polarity effects not fully captured in gas-phase calculations .
Q. How does the compound interact with biological targets (e.g., enzymes), and what experimental assays validate these interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2), prioritizing residues like Ser530 or Tyr385 for mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time.
- Enzymatic Assays : Measure inhibition of prostaglandin E production in vitro (IC determination).
Conflicting results between docking scores and IC values may reflect conformational flexibility; molecular dynamics simulations (100 ns trajectories) can assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
